7-Bromo-2,3-diphenyl-benzofuran
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Overview
Description
7-Bromo-2,3-diphenyl-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-diphenyl-benzofuran typically involves the bromination of 2,3-diphenyl-benzofuran. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7-position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
7-Bromo-2,3-diphenyl-benzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is used in studies to understand the biological activities of benzofuran derivatives, including their anticancer, antibacterial, and antiviral properties.
Medicine: Research has shown that benzofuran derivatives, including this compound, have potential therapeutic applications, such as anticancer agents and antiviral drugs.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition and apoptosis .
Comparison with Similar Compounds
2,3-Diphenyl-benzofuran: Lacks the bromine substituent but shares the core benzofuran structure.
7-Chloro-2,3-diphenyl-benzofuran: Similar structure with a chlorine substituent instead of bromine.
7-Methyl-2,3-diphenyl-benzofuran: Contains a methyl group at the 7-position instead of bromine.
Uniqueness: 7-Bromo-2,3-diphenyl-benzofuran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C20H13BrO |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
7-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13H |
InChI Key |
ONLZOBAEZFBPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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